BRD4-BD1 Binding Affinity and Fold-Selectivity vs. BRD4-BD2
MS611 demonstrates a 100-fold selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2) [1]. Its Ki for BRD4-BD1 is 0.41 μM, compared to 41.3 μM for BRD4-BD2 . This BD1 preference is a key differentiator from pan-BET inhibitors that exhibit more balanced BD1/BD2 affinity and from BD2-selective probes. The structural parent MS436 also shows BD1 preference, but with an estimated Ki of 30-50 nM (0.03-0.05 μM) for BRD4-BD1 and a 10-fold selectivity over BD2, indicating that MS611 has weaker absolute potency but a far greater BD1/BD2 selectivity ratio .
| Evidence Dimension | BRD4 BD1/BD2 Selectivity Ratio |
|---|---|
| Target Compound Data | 100-fold (Ki: BD1 = 0.41 μM, BD2 = 41.3 μM) |
| Comparator Or Baseline | MS436 (parent compound): 10-fold selectivity; Ki: BD1 = 0.03-0.05 μM, BD2 = 0.34 μM |
| Quantified Difference | MS611 exhibits 10x higher BD1/BD2 selectivity ratio (100-fold vs 10-fold) but 8-14x lower BD1 potency compared to MS436 |
| Conditions | In vitro binding affinity assay using recombinant BRD4 bromodomains |
Why This Matters
The high BD1/BD2 selectivity ratio of MS611 makes it a valuable tool for dissecting BD1-specific biology, whereas lower selectivity compounds like MS436 may confound results due to concurrent BD2 engagement.
- [1] Cipriano A, et al. Discovery of Benzo[d]imidazole-6-sulfonamides as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. ChemMedChem. 2022;17(20):e202200343. View Source
